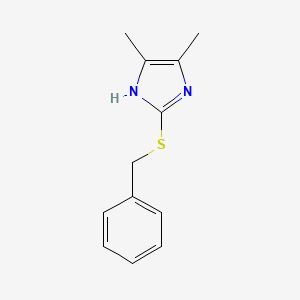
N-(4-ethylbenzyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethylbenzyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide is a complex organic compound that belongs to the class of benzazepines. This compound is characterized by its unique structure, which includes a benzazepine core, an ethylbenzyl group, and a sulfonamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylbenzyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzazepine Core: The initial step involves the cyclization of a suitable precursor to form the benzazepine core. This can be achieved through a condensation reaction between an aromatic aldehyde and an amine, followed by cyclization under acidic conditions.
Introduction of the Ethylbenzyl Group: The ethylbenzyl group is introduced via a Friedel-Crafts alkylation reaction. This involves the reaction of the benzazepine core with 4-ethylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Sulfonamide Formation: The final step involves the introduction of the sulfonamide group. This can be achieved by reacting the intermediate compound with a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-ethylbenzyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol, or the sulfonamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents like nitric acid, bromine, and sulfuric acid are used under controlled conditions.
Major Products
Oxidation: Benzylic oxidation leads to the formation of benzyl alcohols, ketones, or carboxylic acids.
Reduction: Reduction of the ketone group results in secondary alcohols, while reduction of the sulfonamide group yields primary amines.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Preliminary studies suggest its potential as a therapeutic agent for treating certain diseases, although further research is needed.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(4-ethylbenzyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, and further studies are required to elucidate the detailed mechanism.
Comparación Con Compuestos Similares
N-(4-ethylbenzyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide can be compared with other benzazepine derivatives:
N-(4-methylbenzyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide: Similar structure but with a methyl group instead of an ethyl group, leading to different chemical and biological properties.
N-(4-chlorobenzyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide:
N-(4-fluorobenzyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide: The presence of a fluorine atom can enhance the compound’s stability and bioactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C19H22N2O3S |
|---|---|
Peso molecular |
358.5 g/mol |
Nombre IUPAC |
N-[(4-ethylphenyl)methyl]-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-sulfonamide |
InChI |
InChI=1S/C19H22N2O3S/c1-2-14-6-8-15(9-7-14)13-20-25(23,24)17-10-11-18-16(12-17)4-3-5-19(22)21-18/h6-12,20H,2-5,13H2,1H3,(H,21,22) |
Clave InChI |
FREYVHXMVFDKCB-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)CNS(=O)(=O)C2=CC3=C(C=C2)NC(=O)CCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-pyrrolidin-1-yldiazenyl]benzoic acid](/img/structure/B12485255.png)
![3-(2-ethoxyphenyl)-5-({[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole](/img/structure/B12485279.png)
![2,3,4,6-tetra-O-acetyl-N-[(3-nitrophenyl)carbamothioyl]-beta-D-glucopyranosylamine](/img/structure/B12485281.png)
![4-methyl-N-[2-(morpholin-4-ylcarbonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B12485289.png)
![3-(5-{[(4-Phenylbutan-2-yl)amino]methyl}furan-2-yl)benzoic acid](/img/structure/B12485293.png)
![Methyl 3-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12485301.png)
![N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}cyclopropanamine](/img/structure/B12485302.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B12485313.png)

![1-(4-Tert-butylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B12485319.png)
![1-(1,3-benzodioxol-5-yl)-N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}methanamine](/img/structure/B12485322.png)
![4-{2-[(Cyclohexylmethyl)amino]ethyl}benzenesulfonamide](/img/structure/B12485330.png)
![Methyl 3-{[(5-chloro-2-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12485345.png)
